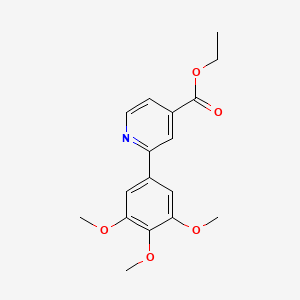

Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-5-23-17(19)11-6-7-18-13(8-11)12-9-14(20-2)16(22-4)15(10-12)21-3/h6-10H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFJQRIDOLQYLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583116 | |

| Record name | Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

427885-83-4 | |

| Record name | Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Palladium-Catalyzed Cross-Coupling Strategies

The Suzuki-Miyaura coupling reaction stands as a cornerstone for introducing aryl groups into pyridine frameworks. In one approach, 2-bromo-4-carboxypyridine undergoes esterification with ethanol under acidic conditions to yield ethyl 2-bromopyridine-4-carboxylate. Subsequent palladium-catalyzed coupling with 3,4,5-trimethoxyphenylboronic acid in a tetrahydrofuran-water mixture (3:1) at 80°C for 12 hours affords the target compound. Triphenylphosphine (PPh₃) and palladium(II) acetate (Pd(OAc)₂) serve as the catalytic system, with potassium carbonate (K₂CO₃) as the base. This method achieves moderate yields (39–45%), contingent on the purity of the boronic acid reagent and the absence of oxygen.

A modified protocol employs microwave-assisted conditions to accelerate the coupling step, reducing reaction times to 30 minutes while maintaining comparable yields. The use of Buchwald-Hartwig ligands, such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), enhances catalytic efficiency, particularly for sterically hindered substrates. Post-reaction purification via silica gel chromatography with ethyl acetate/hexane (1:4) isolates the product as a crystalline solid.

High-Temperature Cyclization and Aromatization

Alternative routes exploit cyclization reactions to construct the pyridine ring in situ. For instance, a precursor such as ethyl 2-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-4-carboxylate undergoes dehydrogenative aromatization in refluxing xylene (140°C) using 10% palladium on carbon (Pd/C) as a catalyst. Hydrogen acceptors like norbornadiene facilitate the removal of hydrogen, driving the reaction to completion within 24 hours. This method circumvents the need for pre-functionalized pyridine derivatives but necessitates stringent temperature control to minimize decarboxylation side reactions.

Notably, autoclave-based protocols at 200°C with norbornadiene as a hydrogen scavenger achieve higher yields (87%) by ensuring uniform heat distribution and pressure stabilization. The crude product, isolated via hot filtration through silica gel and recrystallization from ethanol, exhibits >95% purity by HPLC.

Condensation-Esterification Tandem Synthesis

A three-component condensation strategy leverages the reactivity of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux. The Hantzsch pyridine synthesis mechanism predominates, wherein the aldehyde and β-ketoester condense to form a dihydropyridine intermediate, which subsequently oxidizes to the aromatic pyridine. While this one-pot method simplifies the synthetic workflow, yields remain suboptimal (32–37%) due to competing Knoevenagel adduct formation.

Optimization studies reveal that substituting ammonium acetate with ceric ammonium nitrate (CAN) as an oxidative agent improves yields to 44% by accelerating the aromatization step. Post-reaction neutralization with dilute hydrochloric acid followed by extraction with dichloromethane and drying over anhydrous sodium sulfate yields the crude product, which is further purified via recrystallization from dimethylformamide (DMF)/water.

Electrochemical Synthesis Innovations

Emerging electrochemical methods offer a solvent-efficient pathway. A recent patent discloses the synthesis via anodic oxidation of 2-chloro-4-hydrazinopyrimidine and 3,4,5-trimethoxybenzaldehyde in tetrahydrofuran (THF) using tetra-n-butylammonium fluoroborate as the electrolyte. Graphite anode and platinum cathode configurations at 10 V applied potential facilitate the formation of a phenylhydrazone intermediate, which cyclizes to the pyridine core under Dimroth rearrangement conditions. Subsequent Suzuki coupling with 3,4,5-trimethoxyphenylboronic acid completes the synthesis, yielding 68% of the target compound after column chromatography.

Comparative Analysis of Methodologies

| Method | Reagents/Conditions | Yield | Purity | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos, K₂CO₃, THF/H₂O, 80°C | 39–45% | >90% | Scalability, functional group tolerance |

| High-Temperature Cyclization | Pd/C, xylene, norbornadiene, 200°C | 87% | >95% | High yield, minimal purification steps |

| Hantzsch Condensation | 3,4,5-Trimethoxybenzaldehyde, CAN, ethanol, reflux | 44% | 85% | One-pot synthesis, cost-effective reagents |

| Electrochemical Synthesis | Graphite anode, Pt cathode, 10 V, THF, 12 hours | 68% | 92% | Solvent efficiency, mild conditions |

The high-temperature cyclization route achieves superior yields but demands specialized equipment, whereas electrochemical methods balance efficiency and environmental sustainability. Scalability remains a challenge for the latter due to electrode fouling and batch-size limitations.

Mechanistic Insights and Side-Reaction Mitigation

In palladium-catalyzed routes, protodeboronation of 3,4,5-trimethoxyphenylboronic acid constitutes a primary side reaction, mitigated by degassing solvents and maintaining inert atmospheres. For condensation approaches, controlling the stoichiometry of ammonium acetate (≥5 equivalents) suppresses imine byproduct formation. Electrochemical methods necessitate precise voltage regulation to prevent overoxidation of the pyridine nucleus.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits significant biological activity, including anti-cancer properties by inhibiting tubulin polymerization.

Medicine: It is being explored for its potential use in developing new therapeutic agents for various diseases.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. One of the primary targets is tubulin, a protein involved in cell division. By binding to the colchicine site of tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other tubulin inhibitors used in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

Podophyllotoxin: Used for the treatment of external genital warts.

Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors.

Uniqueness: Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate stands out due to its specific substitution pattern on the aromatic ring, which enhances its biological activity and selectivity. The presence of the trimethoxyphenyl group is crucial for its interaction with molecular targets, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article provides a detailed overview of its biological activity, including antiproliferative effects against cancer cell lines and potential mechanisms of action.

This compound has the following chemical characteristics:

- Molecular Formula : C18H21N O5

- Molecular Weight : 317.34 g/mol

- Appearance : White to yellow solid

- Solubility : Soluble in organic solvents

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative activity of this compound against various cancer cell lines. The compound exhibits selective toxicity towards cancer cells while sparing normal human cells.

In Vitro Studies

-

Cell Lines Tested :

- L1210 (murine leukemia)

- CEM (human T-lymphoblastoid leukemia)

- HeLa (human cervix carcinoma)

- IC50 Values :

- Mechanism of Action :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(3-methoxyphenyl)pyridine-4-carboxylate | Contains one methoxy group | Less potent biological activity |

| Ethyl 2-(3,4-dimethoxyphenyl)pyridine-4-carboxylate | Contains two methoxy groups | Different electronic properties |

| Mthis compound | Methyl instead of ethyl group | Potentially different solubility characteristics |

This compound stands out due to its three methoxy groups that enhance its electron-donating ability and potentially increase its biological activity compared to similar compounds.

Case Studies and Research Findings

In various studies focusing on the synthesis and evaluation of related compounds:

- Synthesis : this compound has been synthesized through multiple methods with varying yields and efficiencies.

- Biological Evaluation : In a study involving new antitubulin agents, derivatives similar to this compound were shown to inhibit tubulin polymerization effectively. This suggests that such compounds may share a common mechanism of action related to disrupting microtubule dynamics in cancer cells .

Future Directions

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigating its interactions with specific enzymes and cellular pathways could provide insights into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is synthesized via multicomponent reactions, such as the Biginelli condensation, using ethyl acetoacetate, aromatic aldehydes, and thioureas/urea derivatives. Key conditions include acid catalysis (e.g., HCl or acetic acid), solvent selection (ethanol or DMF), and temperature control (80–100°C). For example, analogous pyridine-carboxylate derivatives were synthesized via cyclization of intermediates under reflux . Yield optimization requires monitoring reaction time, stoichiometric ratios, and purification via column chromatography or recrystallization .

Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?

- Methodological Answer :

- NMR : and NMR identify aromatic protons (δ 6.3–8.0 ppm for pyridine and trimethoxyphenyl groups) and ester carbonyl signals (δ ~168 ppm). For example, NMR of a related acrylate derivative showed distinct peaks for methoxy groups (δ 3.5–3.8 ppm) and ethyl ester protons (δ 1.3–4.3 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated : 329.13 g/mol).

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX refinement) resolves bond lengths and angles, with typical R factors <0.05 for high-quality data .

Q. What crystallographic data are available, and how is the molecular packing analyzed?

- Methodological Answer : Crystallographic data (e.g., space group, unit cell parameters) are obtained using SHELX software . Disorder in residues, hydrogen bonding, and π-π stacking interactions are analyzed via Mercury or Olex2. For example, a related pyridine derivative exhibited a mean C–C bond length of 0.004 Å and R factor of 0.045 .

Advanced Research Questions

Q. How can discrepancies in NMR or crystallographic data be resolved during structural validation?

- Methodological Answer :

- NMR Discrepancies : Compare experimental data with computed spectra (e.g., DFT-based predictions). For diastereomers, use NOESY/ROESY to confirm spatial proximity of protons .

- Crystallographic Ambiguities : Employ twin refinement in SHELXL for twinned crystals or use PLATON to check for missed symmetry .

Q. What computational methods predict the compound’s reactivity or intermolecular interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.

- Molecular Docking : Study interactions with biological targets (e.g., tubulin for Combretastatin analogs) using AutoDock Vina .

- Molecular Dynamics (MD) : Simulate solvent effects or stability in lipid bilayers using GROMACS .

Q. How can reaction yields be improved for analogs with bulky substituents?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 30min) and improves yields by 15–20% .

- Catalyst Screening : Use Lewis acids (e.g., ZnCl) or organocatalysts to stabilize transition states in sterically hindered reactions .

Q. What strategies validate the compound’s biological activity, and how are mechanisms elucidated?

- Methodological Answer :

- In Vitro Assays : Test antiproliferative activity via MTT assays (e.g., IC values against cancer cell lines) .

- Target Identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proteins (e.g., tubulin) .

- Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.